molecular formula C19H21N3O3 B2918093 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide CAS No. 1209267-96-8

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide

Cat. No.: B2918093
CAS No.: 1209267-96-8
M. Wt: 339.395
InChI Key: OZRUHPZUXCZDRO-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide is a chemical compound with the molecular formula C19H21N3O3 and a molecular weight of 339.39 g/mol. It is supplied for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. This compound features a bis-isoxazole core structure, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities. Isoxazole derivatives have been extensively investigated as anticancer agents and have demonstrated activity through various mechanisms, including protein kinase inhibition . For instance, the isoxazole-containing compound VX-970 (M6620) is a well-characterized inhibitor of the ATR kinase, a key player in the DNA damage response (DDR), and has entered clinical studies . The presence of the isoxazole moiety in this compound makes it a valuable chemical tool for researchers exploring new therapeutic targets in oncology, particularly in the context of DDR pathways. The structure-activity relationship (SAR) of such derivatives is a critical area of study, as modifications to the substituents on the isoxazole rings can significantly influence potency and selectivity towards specific biological targets . This product is offered in various pack sizes to meet the needs of the scientific community.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-4-6-15(7-5-12)18-10-16(22-25-18)11-20-19(23)9-8-17-13(2)21-24-14(17)3/h4-7,10H,8-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRUHPZUXCZDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide typically involves the formation of oxazole rings through cyclization reactions. One common method is the iodocyclization of O-alkenyl imidates derived from precursors like 1,5-dimethyl-4-phenylimidazolidin-2-one . This process yields diastereoisomeric mixtures of oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized compounds.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, leading to new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide involves its interaction with molecular targets, such as enzymes or receptors. The oxazole rings in the compound can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related molecules, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Comparison

Key Structural Features :

  • Core Backbone : The propanamide chain is conserved across analogs, but substituents vary significantly.
  • Heterocyclic Moieties : The 3,5-dimethyloxazole and 4-methylphenyl-substituted oxazole distinguish this compound from others with thiazole, triazole, or pyridine rings (Table 1).

Table 1: Structural Comparison of Selected Compounds

Compound Name/ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound 3,5-dimethyloxazole; 4-methylphenyl-oxazole C₂₂H₂₂N₃O₃ 376.44* Not explicitly stated (likely enzyme inhibition) N/A
7c () Thiazole; oxadiazole C₁₆H₁₇N₅O₂S₂ 375.47 Antimicrobial/antifungal
E5Q () Pyridinylmethyl phenol; dimethyloxazole C₁₇H₁₆N₂O₃ 296.33 Bromodomain inhibitor (BRD4)
CAS 1401591-02-3 () Indole; triazole; dimethyloxazole C₂₀H₂₂N₆O₂ 378.43 Not specified (likely kinase inhibition)

*Calculated based on molecular formula.

Structural Insights :

  • Thiazole-containing analogs (e.g., 7c) exhibit antimicrobial activity, highlighting the role of sulfur-containing heterocycles in broadening biological applications .
Physicochemical Properties

Table 2: Computed and Experimental Physicochemical Data

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds XLogP3* Topological Polar Surface Area (Ų)
Target Compound 1 5 6 ~2.5 (estimated) ~85 (estimated)
Analog 1 8 6 1.2 104
7d () 2 7 6 2.8 128

*XLogP3: Predicted octanol-water partition coefficient.

Key Observations :

  • The target compound’s moderate lipophilicity (estimated XLogP3 ~2.5) suggests favorable membrane permeability compared to more polar analogs like the compound (XLogP3 = 1.2) .
  • Reduced polar surface area (~85 Ų vs. 104–128 Ų in analogs) may enhance bioavailability .

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide is a derivative of isoxazole that has garnered attention for its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2

Key Features

  • Isoxazole Core : The presence of the isoxazole ring contributes to the compound's biological activity.
  • Substituents : The 3,5-dimethyl and 4-methylphenyl groups enhance its pharmacological profile.

Immunomodulatory Effects

Research has indicated that isoxazole derivatives can modulate immune functions. For instance, compounds similar to the one have shown significant immunosuppressive activities, comparable to established drugs like cyclosporine. A study highlighted that certain isoxazole derivatives inhibited the humoral immune response in vitro and modulated cytokine production in peripheral blood mononuclear cells (PBMCs) .

Anti-inflammatory Properties

The compound's structural analogs have demonstrated anti-inflammatory effects. In various assays, isoxazole derivatives have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may possess similar anti-inflammatory capabilities .

Anticancer Potential

Isoxazole derivatives have also been investigated for their anticancer properties. They have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
ImmunomodulationInhibition of humoral immune response
Anti-inflammatoryReduction of TNF-α and IL-6 levels
AnticancerInduction of apoptosis in cancer cell lines

Table 2: Comparative Analysis with Other Isoxazole Derivatives

Compound NameActivity TypeEfficacy Level
5-amino-3-methylisoxazoleImmunosuppressiveHigh
3-(4-methylphenyl)-1,2-oxazol-4-carboxamideAnti-inflammatoryModerate
3-(3,5-dimethylisoxazol-4-yl)-N-methylacetamideAnticancerHigh

Case Study 1: Immunomodulatory Activity

A study conducted on a series of isoxazole derivatives revealed that compounds similar to This compound significantly inhibited PBMC proliferation induced by phytohemagglutinin (PHA). This suggests potential use in conditions requiring immune modulation.

Case Study 2: Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, a related isoxazole derivative demonstrated a marked reduction in inflammation compared to control groups. This supports the hypothesis that the compound may be effective in treating inflammatory diseases.

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